Azilsartan kamedoxomil
説明
Azilsartan Kamedoxomil is an angiotensin II receptor blocker . It is used for the treatment of hypertension and is marketed under the brand name Edarbi . It is used as the prodrug azilsartan medoxomil and was developed by Takeda . The most common adverse reaction in adults is diarrhea .
Molecular Structure Analysis
Azilsartan Kamedoxomil has a chemical formula of C30H23KN4O8 . It has a molecular weight of 606.632 . Unlike other ARBs which have a tetrazole attached to the molecule, azilsartan has an oxadiazole, which has an acidic proton at the nitrogen .科学的研究の応用
Synthesis and Characterization
- Commercial Synthesis : Azilsartan Kamedoxomil, an angiotensin II receptor blocker, has a commercially viable synthesis process developed, featuring high overall yield (36%) and 99.52% HPLC purity (Garaga et al., 2015).
- Characterization of Related Substances : The synthesis process of Azilsartan Kamedoxomil revealed four related substances, characterized in detail to understand their origin and properties (Maddi et al., 2017).
Drug Delivery and Formulation
- Lipid Matrix Microencapsulation : Research on lipid matrix controlled-release microparticles of Azilsartan Kamedoxomil aims to enhance its permeability and provide a prolonged release profile, crucial for Biopharmaceutical classification (BCS) IV drugs characterized by poor permeability (Rahi et al., 2022).
Molecular and Cellular Effects
- Pleiotropic Effects : Azilsartan shows pleiotropic ARB features beyond blood pressure reduction, influencing adipogenesis, gene expression related to metabolic pathways, vascular cell proliferation, and blocking angiotensin II-induced activation of mitogen-activated protein kinase (Kajiya et al., 2011).
Clinical Comparisons and Utility
- Efficacy in Hypertension : Azilsartan Medoxomil shows superior efficacy in lowering blood pressure compared to other ARBs in randomized, placebo-controlled trials (White et al., 2011).
- Combination Therapy for Hypertension : Azilsartan combined with chlorthalidone offers more effective blood pressure control than olmesartan plus hydrochlorothiazide in patients with hypertension (Cushman et al., 2012).
Pharmacokinetics and Safety
- Pharmacokinetics Evaluation : The safety and pharmacokinetics of Azilsartan Medoxomil were evaluated, affirming its effectiveness in essential hypertension with minimal side effects (Perry, 2012).
- Effects on Age, Sex, and Race : A study found that age, sex, and race have no significant effect on the pharmacokinetics of Azilsartan Medoxomil, affirming its broad applicability (Harrell et al., 2015).
Miscellaneous Applications
- Kidney and Cardiovascular Protection : Azilsartan Medoxomil demonstrates kidney and heart protective effects, particularly in models of hypertension and metabolic syndrome (Khan et al., 2014).
- Potential in Periodontitis Treatment : Azilsartan's effects on bone loss, inflammation, and expression of MMPs, RANKL/RANK, OPG in periodontal disease were investigated, showing promising results in reducing bone loss and inflammation (de Araújo et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFKDWIUSZLCJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23KN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235483 | |
Record name | Azilsartan kamedoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azilsartan kamedoxomil | |
CAS RN |
863031-24-7 | |
Record name | Azilsartan kamedoxomil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azilsartan kamedoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azilsartan Medoxomil Potassium (TAK-491) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZILSARTAN KAMEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEC6I2K1FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。